molecular formula C26H20ClN3OS B297269 5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one

5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one

Cat. No. B297269
M. Wt: 458 g/mol
InChI Key: DQINTUMABDETLO-IWIPYMOSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BIX-01294 and is a small molecule inhibitor of G9a histone methyltransferase. G9a is an enzyme that plays a crucial role in epigenetic regulation and has been implicated in various diseases, including cancer, neurological disorders, and cardiovascular diseases.

Mechanism of Action

BIX-01294 acts as a competitive inhibitor of G9a histone methyltransferase by binding to its SET domain, which is responsible for catalyzing histone H3 lysine 9 (H3K9) methylation. H3K9 methylation is a critical epigenetic modification that regulates gene expression, chromatin structure, and cellular differentiation. By inhibiting G9a, BIX-01294 reduces H3K9 methylation levels, leading to changes in gene expression and cellular function.
Biochemical and Physiological Effects
BIX-01294 has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, BIX-01294 induces cell cycle arrest, apoptosis, and differentiation, leading to reduced tumor growth and metastasis. In neuronal cells, BIX-01294 improves synaptic plasticity, memory, and neuronal survival, leading to potential therapeutic applications in neurodegenerative diseases. BIX-01294 has also been shown to modulate immune responses, inflammation, and metabolism, suggesting broader applications in various diseases.

Advantages and Limitations for Lab Experiments

BIX-01294 has several advantages for lab experiments, including high potency, selectivity, and specificity for G9a inhibition. BIX-01294 is also relatively stable and easy to use in various cell types and animal models. However, BIX-01294 has some limitations, including its relatively short half-life and potential off-target effects on other histone methyltransferases or proteins. Moreover, BIX-01294 may not be suitable for clinical applications due to its poor pharmacokinetic properties and potential toxicity.

Future Directions

For BIX-01294 include the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties and reduced toxicity. BIX-01294 can also be used in combination with other drugs or therapies to enhance their efficacy and reduce resistance. Moreover, BIX-01294 can be used as a tool to study the role of G9a in various diseases and to identify new therapeutic targets and biomarkers.

Synthesis Methods

The synthesis of BIX-01294 involves the condensation of 4-chlorobenzaldehyde and 1-benzyl-1H-indole-3-carbaldehyde with 2-thioxoimidazolidin-4-one in the presence of acetic acid and ammonium acetate. The resulting product is then purified through column chromatography to obtain BIX-01294 in high purity and yield.

Scientific Research Applications

BIX-01294 has been extensively studied in various scientific research fields, including epigenetics, cancer biology, and neuroscience. As a G9a inhibitor, BIX-01294 has been shown to induce differentiation and apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. BIX-01294 has also been demonstrated to improve cognitive function and memory in animal models of neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.

properties

Molecular Formula

C26H20ClN3OS

Molecular Weight

458 g/mol

IUPAC Name

(5Z)-5-[(1-benzylindol-3-yl)methylidene]-3-(4-chlorophenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C26H20ClN3OS/c1-28-24(25(31)30(26(28)32)21-13-11-20(27)12-14-21)15-19-17-29(16-18-7-3-2-4-8-18)23-10-6-5-9-22(19)23/h2-15,17H,16H2,1H3/b24-15-

InChI Key

DQINTUMABDETLO-IWIPYMOSSA-N

Isomeric SMILES

CN1/C(=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)/C(=O)N(C1=S)C5=CC=C(C=C5)Cl

SMILES

CN1C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)N(C1=S)C5=CC=C(C=C5)Cl

Canonical SMILES

CN1C(=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4)C(=O)N(C1=S)C5=CC=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.